molecular formula C13H20N2 B1486247 N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine CAS No. 2168447-94-5

N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine

Cat. No.: B1486247
CAS No.: 2168447-94-5
M. Wt: 204.31 g/mol
InChI Key: BUUNJRAKOZFHMS-UHFFFAOYSA-N
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Description

N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a phenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine typically involves the reaction of 4-phenyl-3-pyrrolidinone with dimethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-phenylpyrrolidine: Similar structure but lacks the dimethylamino group.

    4-Phenylpyrrolidine: Lacks both the dimethylamino group and the N-methyl substitution.

    N,N-Dimethyl-4-phenylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N,N-Dimethyl(4-phenyl-3-pyrrolidinyl)methanamine is unique due to the presence of both the phenyl and dimethylamino groups on the pyrrolidine ring. This structural feature imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

N,N-dimethyl-1-(4-phenylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(2)10-12-8-14-9-13(12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUNJRAKOZFHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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